molecular formula C8H9Cl2FN2S B2608937 {[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride CAS No. 477708-89-7

{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride

Cat. No.: B2608937
CAS No.: 477708-89-7
M. Wt: 255.13
InChI Key: GYZUXYRYKZJZPO-UHFFFAOYSA-N
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Description

{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride is a chemical compound with the molecular formula C8H9Cl2FN2S It is known for its unique structural features, which include a chlorinated and fluorinated phenyl ring attached to a sulfanyl group and a methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride typically involves multiple steps, starting with the chlorination and fluorination of a phenyl ring. The key steps include:

    Chlorination and Fluorination: The phenyl ring is first chlorinated and fluorinated using appropriate reagents such as chlorine gas and fluorine-containing compounds.

    Formation of Sulfanyl Group: The chlorinated and fluorinated phenyl ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Methanimidamide Formation: The final step involves the reaction of the sulfanyl-substituted phenyl compound with a suitable amidine precursor to form the methanimidamide moiety.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the imidamide moiety.

    Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens on the phenyl ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidamide derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride involves its interaction with specific molecular targets. The compound’s sulfanyl and imidamide groups are key functional moieties that interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds share a similar sulfur-containing functional group and are used in various chemical syntheses.

    Sulfoximines: Known for their medicinal chemistry properties and used as intermediates in drug development.

    Sulfonamides: Widely used in pharmaceuticals and known for their antibacterial properties.

Uniqueness

{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride is unique due to its specific combination of chlorinated and fluorinated phenyl ring with a sulfanyl and methanimidamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for research and development in various scientific fields.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2S.ClH/c9-6-2-1-3-7(10)5(6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZUXYRYKZJZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC(=N)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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